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molecular formula C8H7ClO3 B8322288 Carbonic acid, chloromethyl phenyl ester CAS No. 35180-03-1

Carbonic acid, chloromethyl phenyl ester

Cat. No. B8322288
M. Wt: 186.59 g/mol
InChI Key: UCSVAARRMAMTIF-UHFFFAOYSA-N
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Patent
US09399639B2

Procedure details

To a solution of chloromethyl chloroformate (1 g, 7.8 mmol) in DCM (40 mL) was added a mixture of phenol (0.73 g, 7.8 mmol) and pyridine (750 μL, 9.3 mmol) in DCM (10 mL) at −20° C. over 20 min. The reaction was stirred at 0° C. for 4 h, then at rt for another 1 h. The mixture was washed with 1N HCl solution (50 mL), followed by brine (50 mL). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was purified by a silica gel column chromatography (PE/EtOAc (v/v)=100/1) to give the title compound as colorless oil (847 mg, 58.2%). The title compound was characterized by 1H NMR as shown below:
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
750 μL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
58.2%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][Cl:6])=[O:3].[C:7]1([OH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.N1C=CC=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:13][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[O:4][CH2:5][Cl:6]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC(=O)OCCl
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
750 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at rt for another 1 h
Duration
1 h
WASH
Type
WASH
Details
The mixture was washed with 1N HCl solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (PE/EtOAc (v/v)=100/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(OCCl)(OC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 847 mg
YIELD: PERCENTYIELD 58.2%
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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